molecular formula C19H22N6OS B12137552 N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618427-00-2

N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12137552
CAS No.: 618427-00-2
M. Wt: 382.5 g/mol
InChI Key: YOYLARQFSFHCQZ-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a dimethylamino group, a pyridinyl group, and a triazole ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Pyridinyl Group: This step involves the use of pyridine derivatives and suitable coupling agents.

    Attachment of the Dimethylamino Group: This is usually done through nucleophilic substitution reactions.

    Final Assembly: The final compound is obtained by linking the triazole and pyridinyl moieties with the dimethylamino group under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the triazole ring or the pyridinyl group, resulting in various reduced forms of the compound.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Reduced forms of the triazole and pyridinyl groups.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Acetylacetone: Another compound with a similar keto-enol tautomerism.

    Diketene: A related compound used in similar synthetic applications.

Uniqueness: N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

CAS No.

618427-00-2

Molecular Formula

C19H22N6OS

Molecular Weight

382.5 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H22N6OS/c1-4-25-18(14-9-11-20-12-10-14)22-23-19(25)27-13-17(26)21-15-5-7-16(8-6-15)24(2)3/h5-12H,4,13H2,1-3H3,(H,21,26)

InChI Key

YOYLARQFSFHCQZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)N(C)C)C3=CC=NC=C3

Origin of Product

United States

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